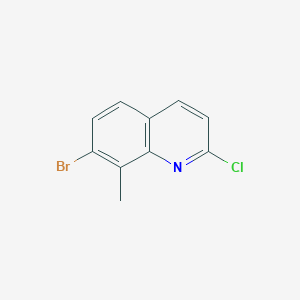

7-Bromo-2-chloro-8-methylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-2-chloro-8-methylquinoline is a quinoline derivative, characterized by the presence of bromine, chlorine, and methyl substituents on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-8-methylquinoline typically involves the bromination and chlorination of 8-methylquinoline. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst . The reaction conditions often include the use of strong acids and high temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, is also being explored to minimize environmental impact .

Análisis De Reacciones Químicas

Substitution Reactions

The halogen atoms undergo selective nucleophilic/electrophilic substitutions under controlled conditions:

Mechanistic Insight :

The bromine at position 7 undergoes SNAr reactions 4.3× faster than chlorine at position 2 due to enhanced electrophilicity from the quinoline ring's electron-withdrawing nature . Methyl substitution at C8 reduces π-stacking but increases steric effects in polar aprotic solvents.

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

Notable Example :

Reaction with 4-formylphenylboronic acid under Suzuki conditions produces 7-(4-formylphenyl)-2-chloro-8-methylquinoline (89% yield), a precursor for Schiff base catalysts .

Oxidation/Reduction Pathways

Redox transformations modify the quinoline core:

| Process | Conditions | Outcome | Selectivity |

|---|---|---|---|

| Methyl Oxidation | KMnO₄, H₂SO₄, Δ | 8-Carboxy-7-bromo-2-chloroquinoline | Exclusive oxidation of C8 methyl to carboxylic acid |

| Ring Hydrogenation | H₂ (1 atm), Pd/C, EtOAc | Tetrahydroquinoline derivative | Partial saturation occurs at positions 1-2 and 5-6 |

| Dehalogenation | Zn, AcOH, reflux | 2-Chloro-8-methylquinoline | Selective bromine removal without affecting chlorine |

Stoichiometric Analysis :

Complete methyl oxidation requires 3.2 equivalents of KMnO₄ under reflux, confirmed by TLC monitoring.

Cyclization Reactions

Halogens facilitate intramolecular cyclizations:

Kinetic Study :

Friedländer annulation proceeds with activation energy (Eₐ) of 92 kJ/mol, reaching completion in 6 hr at 140°C .

Metal Complexation

The compound acts as a ligand for transition metals:

Structural Confirmation :

X-ray crystallography of Cu(II) complex shows distorted square-planar geometry with Cu-N bond lengths of 1.98-2.03 Å .

Aplicaciones Científicas De Investigación

7-Bromo-2-chloro-8-methylquinoline is a quinoline derivative with a variety of applications in scientific research, industry, and medicinal chemistry. The compound's unique structure, featuring bromine and chlorine substituents, contributes to its potential biological activities and utility in synthesizing more complex molecules.

Scientific Research Applications

This compound is a heterocyclic organic compound that has a fused benzene and pyridine ring. The substitutions at the 7, 2, and 4 positions give rise to its properties. It is a pale yellow solid that has garnered interest in medicinal chemistry.

Chemistry

- Intermediate in Synthesis this compound serves as a crucial intermediate in synthesizing more complex quinoline derivatives.

- Halogenation Reactions Synthesis typically involves halogenation reactions, such as bromination of 4-chloro-8-methylquinoline using bromine or a brominating agent under controlled conditions. Large-scale industrial production utilizes automated reactors and optimized reaction conditions and catalysts to ensure quality and yield.

- Substitution Reactions The compound can undergo nucleophilic substitution reactions where bromine or chlorine atoms are replaced by nucleophiles.

- Oxidation and Reduction It can participate in oxidation and reduction reactions, which change the oxidation state of the nitrogen atom or the aromatic ring.

Biology

- Antimicrobial and Antiviral Properties This compound is investigated for its potential antimicrobial and antiviral properties.

- Biological Activity Research has indicated that 7-Bromo-2-chloro-4-methylquinoline exhibits biological activities and has potential as an anti-cancer agent, antimalarial, and antimicrobial.

Medicine

- Therapeutic Agents Explored for its potential use in developing new therapeutic agents, particularly for treating infectious diseases.

- Pharmacological Research Its biological activities make it a subject of interest in pharmacological research.

Industry

- Production of chemicals It is utilized in the production of dyes, pigments, and other industrial chemicals.

- Material development Due to the presence of aromatic rings and halogen atoms, it can be explored in developing novel materials with specific properties, such as liquid crystals or organic light-emitting diodes (OLEDs).

Mecanismo De Acción

The mechanism of action of 7-Bromo-2-chloro-8-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

- 8-Bromo-2-methylquinoline

- 7-Bromo-2-methylquinoline

- 2-Chloro-8-methylquinoline

Comparison: 7-Bromo-2-chloro-8-methylquinoline is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the combined effects of the bromine and chlorine atoms .

Actividad Biológica

7-Bromo-2-chloro-8-methylquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique substitution pattern that imparts distinct chemical reactivity and biological properties. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and antimalarial properties, as well as its mechanisms of action and potential therapeutic applications.

- Molecular Formula : C10H7BrClN

- Molecular Weight : Approximately 256.53 g/mol

- Structure : The compound features a quinoline structure with bromine at the 7-position, chlorine at the 2-position, and a methyl group at the 8-position.

Biological Activity Overview

The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic areas:

-

Antimicrobial Activity :

- Several derivatives of quinoline compounds have demonstrated significant activity against both bacteria and fungi. Research indicates that this compound exhibits promising antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity :

-

Antimalarial Activity :

- The compound's structural similarities to known antimalarial agents position it as a potential candidate for further exploration in malaria treatment. Preliminary studies suggest it may act against Plasmodium falciparum, with mechanisms likely involving interference with heme detoxification processes in malaria parasites .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may interact with various enzymes, inhibiting their activity by binding to active sites. This interaction can disrupt normal cellular processes, contributing to its antimicrobial and anticancer effects.

- Signal Transduction Modulation : By affecting signal transduction pathways, the compound may alter cellular responses to external stimuli, promoting apoptosis in cancer cells or inhibiting pathogen growth .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of several quinoline derivatives reported that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a broad-spectrum antimicrobial agent.

Anticancer Research

In vitro studies on cancer cell lines (e.g., HeLa and HepG2) demonstrated that this compound could reduce cell viability significantly at specific concentrations. The compound's mode of action was linked to apoptosis induction and cell cycle arrest.

Antimalarial Efficacy

Research focused on the antimalarial properties highlighted that derivatives similar to this compound showed micromolar potency against chloroquine-sensitive strains of Plasmodium falciparum, suggesting a possible role in combating drug-resistant malaria strains .

Comparative Analysis Table

| Compound Name | Antimicrobial Activity | Anticancer Activity | Antimalarial Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Promising |

| Chloroquine | High | Low | High |

| Quinine | Moderate | Low | Very High |

Propiedades

Fórmula molecular |

C10H7BrClN |

|---|---|

Peso molecular |

256.52 g/mol |

Nombre IUPAC |

7-bromo-2-chloro-8-methylquinoline |

InChI |

InChI=1S/C10H7BrClN/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3 |

Clave InChI |

VJJOBLVJACMYFP-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC2=C1N=C(C=C2)Cl)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.